Regioisomeric Distinction: 3-Methoxy vs. 2-Methoxy Phenyl Substitution
The target compound is a distinct regioisomer of the more widely listed 2-methoxyphenyl analog (4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine). While quantitative affinity data for the 3-methoxy variant is not publicly available, the 2-methoxy variant's synthetic pathways and applications are documented . It is a well-established principle in medicinal chemistry that moving a methoxy substituent from the ortho (2-) to the meta (3-) position on the phenyl ring can alter a molecule's dipole moment, metabolic stability, and target residence time [1]. Therefore, the 3-methoxy isomer represents a unique chemical probe for exploring unrecognized SAR space within the CCR4 receptor.
| Evidence Dimension | Molecular Structure (Regioisomerism) |
|---|---|
| Target Compound Data | 3-methoxyphenyl substituent |
| Comparator Or Baseline | 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine (2-methoxyphenyl substituent) |
| Quantified Difference | Isosteric substitution at the meta vs. ortho position; no comparative bioactivity data available. |
| Conditions | In silico and structural analysis; no direct comparative assay data published. |
Why This Matters
For researchers investigating CCR4 antagonists, this compound provides a distinct tool to probe the spatial and electronic requirements of the receptor's hydrophobic pocket, which cannot be accessed with the 2-methoxy isomer.
- [1] Wermuth, C. G. (2006). Selective optimization of side activities: the SOSA approach. Drug Discovery Today, 11(3-4), 160-164. View Source
